[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine
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Overview
Description
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluoro-substituted indole ring, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroindole, which can be obtained through the Fischer indole synthesis using phenylhydrazine and fluoro-substituted ketones.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[2-(6-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine: Similar structure with a different position of the fluoro group.
[3-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine: Similar structure with a different position of the ethyl group.
Uniqueness:
Fluoro Substitution: The presence of the fluoro group at the 4-position of the indole ring enhances the compound’s stability and biological activity compared to other similar compounds.
Biological Activity: The specific substitution pattern of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine may result in unique biological activities and therapeutic potential.
Properties
CAS No. |
1644-64-0 |
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Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H15FN2/c1-15(2)7-6-9-8-14-11-5-3-4-10(13)12(9)11/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
ISJZKVWGUWBUFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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